![molecular formula C16H18N4 B1448103 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine CAS No. 1951451-74-3](/img/structure/B1448103.png)
3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine
Overview
Description
3-(tert-Butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine, also known as 3-tBu-IQ-Pyz, is an important synthetic compound used in a variety of scientific and industrial applications. It is an important intermediate in the synthesis of a number of pharmaceuticals, agricultural chemicals, and other specialty chemicals. 3-tBu-IQ-Pyz is also used as a model compound for studying the mechanism of action of other compounds, such as those used in drug discovery and development.
Scientific Research Applications
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives exhibit a wide range of biological activities, including antifungal, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, antidiabetic, and anti-malarial potentials. These compounds are crucial for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications, indicating the potential use of 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine in similar contexts (Danao et al., 2021).
Pyrazoline Derivatives and Pharmacological Properties
Pyrazoline derivatives are known for their significant pharmacological activities, including anticancer effects. The exploration of pyrazoline compounds in drug development suggests that structurally related compounds like 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine could be promising candidates for new anticancer agents, highlighting their importance in the synthesis of therapeutic drugs (Bhattacharya et al., 2022).
Therapeutic Targets for Neurodegenerative Disorders
Compounds containing pyrazoline rings, such as 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine, may offer neuroprotective properties against neurodegenerative diseases like Alzheimer's and Parkinson's. These findings underscore the potential of these compounds in developing treatments for such disorders, leveraging their ability to inhibit specific enzymes or plaques associated with disease progression (Ahsan et al., 2022).
Antitubercular Activity
Derivatives of isoquinoline and pyrazoline have been evaluated for their antitubercular activity, suggesting that compounds like 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine could also be explored for their efficacy against tuberculosis. This indicates the role of such compounds in the rational design of new leads for anti-TB compounds, demonstrating their potential beyond traditional therapeutic areas (Asif, 2014).
properties
IUPAC Name |
5-tert-butyl-2-isoquinolin-7-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-16(2,3)14-9-15(17)20(19-14)13-5-4-11-6-7-18-10-12(11)8-13/h4-10H,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTVHZRHAOVYSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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